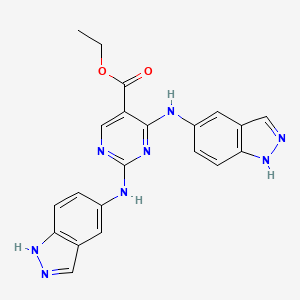

Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate

Description

Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a central pyrimidine ring substituted at positions 2 and 4 with indazol-5-ylamino groups and an ethyl ester at position 3.

Properties

CAS No. |

916044-09-2 |

|---|---|

Molecular Formula |

C21H18N8O2 |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

ethyl 2,4-bis(1H-indazol-5-ylamino)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C21H18N8O2/c1-2-31-20(30)16-11-22-21(26-15-4-6-18-13(8-15)10-24-29-18)27-19(16)25-14-3-5-17-12(7-14)9-23-28-17/h3-11H,2H2,1H3,(H,23,28)(H,24,29)(H2,22,25,26,27) |

InChI Key |

PGDFSIUMMLUXGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NC2=CC3=C(C=C2)NN=C3)NC4=CC5=C(C=C4)NN=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diaminopyrimidine with ethyl 2-chloro-5-formylbenzoate in the presence of a base such as potassium carbonate. This reaction is followed by the cyclization of the intermediate product with hydrazine hydrate to form the indazole rings. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promise in inhibiting the growth of certain cancer cell lines and viruses.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The indazole moieties can also interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Ethyl 4-methyl-2-phenyl-6{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylate (5a)

- Structure: Differs in substituents: a phenyl group at position 2, a methyl group at position 4, and a 3-(trifluoromethyl)phenylamino group at position 4.

- Synthesis : Synthesized via refluxing ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate with 3-trifluoroaniline, yielding 68% crystalline product.

- Properties : Melting point 137°C; IR confirms NH stretches (3440 cm⁻¹).

- Key Differences : The trifluoromethyl group enhances metabolic stability, while the absence of indazole rings reduces π-π interactions compared to the target compound.

Ethyl 2,4-diaminopyrimidine-5-carboxylate (CAS 15400-54-1)

- Structure: Features amino groups at positions 2 and 4 instead of indazolylamino groups.

- Similarity Score : 0.90.

- Likely less potent in binding hydrophobic enzyme pockets.

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS 20187-46-6)

- Structure: Substituted with a hydroxyl group at position 2 and an amino group at position 3.

- Similarity Score : 0.90.

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS 71406-78-5)

- Structure: Chlorine atom at position 2 and amino group at position 4.

- Similarity Score : 0.87.

- Key Differences: Electron-withdrawing chlorine enhances electrophilicity, making it reactive in substitution reactions. Lacks hydrogen-bond donors from indazole, limiting interactions with biological targets.

Ethyl 2-methylpyrimidine-5-carboxylate (CAS 2134-38-5)

- Structure : Methyl group at position 2.

- Similarity Score : 0.85.

- Key Differences : Minimal steric hindrance compared to bulky indazole substituents. Simpler structure likely results in weaker target binding but improved synthetic accessibility.

Comparative Analysis Table

Research Implications

The target compound’s bis-indazolylamino groups confer unique advantages:

- Enhanced Binding Affinity : Indazole NH groups enable hydrogen bonding with enzyme active sites, while aromatic rings facilitate π-π interactions with hydrophobic pockets.

- Synthetic Challenges : Introducing two indazole units may require optimized conditions compared to simpler analogs (e.g., 5a or CAS 2134-38-5).

- Biological Relevance: Likely superior to analogs with amino or chloro substituents in targeting kinases or nucleic acid-binding proteins.

Biological Activity

Ethyl 2,4-bis((1H-indazol-5-yl)amino)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound features a pyrimidine core substituted with two indazole moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:

Synthetic Pathway

The synthetic pathway generally includes:

- Formation of the pyrimidine ring through cyclization reactions.

- Introduction of indazole groups via nucleophilic substitution or coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.0 | Disruption of mitochondrial function |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell growth.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 32 | Gram-positive |

| Escherichia coli | 64 | Gram-negative |

The compound's antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects in preclinical models. It appears to modulate inflammatory cytokine production.

Case Study: Inflammation Model

A study involving lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through mitochondrial disruption.

- Cytokine Modulation : Alters the production of inflammatory mediators, contributing to its anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.